molecular formula C16H16 B14174065 cis-1,2-Diphenyl-1-methylcyclopropane CAS No. 14161-72-9

cis-1,2-Diphenyl-1-methylcyclopropane

Cat. No.: B14174065
CAS No.: 14161-72-9
M. Wt: 208.30 g/mol
InChI Key: MEPKNRHJYLWJON-UHFFFAOYSA-N
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Description

cis-1,2-Diphenyl-1-methylcyclopropane: is an organic compound with the molecular formula C16H16 . It is a cyclopropane derivative where the cyclopropane ring is substituted with two phenyl groups and one methyl group. The “cis” configuration indicates that the two phenyl groups are on the same side of the cyclopropane ring, which can influence the compound’s chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Diphenyl-1-methylcyclopropane typically involves the reaction of alkenes with carbenes or carbenoids. One common method is the Simmons-Smith reaction , where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate that adds to the double bond of an alkene, forming the cyclopropane ring .

Industrial Production Methods: These methods are scalable and can be optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: cis-1,2-Diphenyl-1-methylcyclopropane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-1,2-Diphenyl-1-methylcyclopropane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.

    Biology: The compound can be used to investigate the biological activity of cyclopropane-containing molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs with cyclopropane moieties.

    Industry: Used in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of cis-1,2-Diphenyl-1-methylcyclopropane involves its interaction with various molecular targets and pathways. The strained cyclopropane ring makes the compound highly reactive, allowing it to participate in a variety of chemical reactions. The phenyl groups can engage in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

  • cis-1,2-Dimethylcyclopropane
  • trans-1,2-Diphenyl-1-methylcyclopropane
  • 1,1-Diphenylcyclopropane

Comparison: cis-1,2-Diphenyl-1-methylcyclopropane is unique due to its specific substitution pattern and the “cis” configuration, which affects its chemical reactivity and physical properties. Compared to its trans isomer, the cis configuration can lead to different stereochemical outcomes in reactions and interactions with biological targets .

Properties

CAS No.

14161-72-9

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

(1-methyl-2-phenylcyclopropyl)benzene

InChI

InChI=1S/C16H16/c1-16(14-10-6-3-7-11-14)12-15(16)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3

InChI Key

MEPKNRHJYLWJON-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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